molecular formula C21H30O2 B1668259 Cannabichromene CAS No. 20675-51-8

Cannabichromene

Numéro de catalogue: B1668259
Numéro CAS: 20675-51-8
Poids moléculaire: 314.5 g/mol
Clé InChI: UVOLYTDXHDXWJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cannabichromene (CBC) is a non-psychotropic phytocannabinoid found in Cannabis sativa and is one of the most abundant cannabinoids alongside THC and CBD . It presents a compelling profile for biomedical research due to its multi-target mechanism of action. Studies indicate that CBC acts as a selective agonist for the cannabinoid CB2 receptor, demonstrating higher efficacy than tetrahydrocannabinol (THC) in certain in vitro models . This CB2 selectivity suggests potential for research in inflammation and immune response without the psychoactive effects mediated by CB1 receptors . Furthermore, CBC is an effective agonist of several Transient Receptor Potential (TRP) channels, including TRPA1, and to a lesser extent, TRPV3 and TRPV4, which are involved in pain and inflammation pathways . By interacting with these channels, CBC can interfere with the breakdown of endogenous endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), thereby potentiating the body's innate analgesic and anti-inflammatory signaling . Preclinical research has revealed several promising therapeutic avenues for CBC. It has shown strong anti-inflammatory effects in animal models of edema and atopic dermatitis, the latter involving suppression of the Th2 cytokine response and JAK/STAT pathway . In cancer research, CBC has demonstrated antitumor effects in breast cancer xenoplants and can induce apoptotic and ferroptotic cell death in human pancreatic cancer cells . Its pharmacological activity also includes anticonvulsant properties in mouse models of Dravet syndrome . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942873
Record name Cannabichromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20675-51-8, 18793-28-7
Record name (±)-Cannabichromene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20675-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabichromene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabichromene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CANNABICHROMENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cannabichromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20675-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABICHROMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Historical Context and Early Synthesis Challenges

Initial Approaches to Cannabichromene Synthesis

Early methods for synthesizing this compound relied on the condensation of olivetol (5-pentylresorcinol) with citral (3,7-dimethyl-2,6-octadienal) under acidic or basic conditions. A seminal approach involved cyclodehydrogenation of cannabigerol using chloranil or 2,3-dichloro-5,6-dicyanobenzene (DDQ) in benzene. However, these methods suffered from poor yields (15–17% theoretical) and cumbersome purification steps due to the formation of by-products such as isothis compound and cannabicitran. Pyridine-catalyzed condensations, though marginally improving yields to 20%, introduced complications in separating CBC from unreacted citral and isomers with nearly identical chromatographic retention factors.

Limitations of Acid-Catalyzed Condensations

Attempts to employ acid catalysts for olivetol-citral condensation failed to produce this compound in detectable quantities, instead yielding undefined polymeric by-products. The instability of citral under acidic conditions and the propensity for side reactions underscored the need for alternative catalytic systems.

Modern Synthesis Protocols for this compound

Primary Amine-Catalyzed Condensation

A breakthrough in CBC synthesis emerged with the use of primary amines, such as t-butylamine or n-propylamine, as catalysts. This method, patented in 1999, involves refluxing equimolar amounts of olivetol, citral, and amine in toluene for 7–9 hours. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine facilitates deprotonation of olivetol, enabling electrophilic attack by citral’s aldehyde group (Figure 1).

Reaction Conditions and Optimization

  • Catalyst Selection : t-Butylamine outperforms n-propylamine in yield (59.46% vs. 61.62%) due to its steric bulk, which minimizes side reactions.
  • Solvent Effects : Toluene is optimal, achieving 60% yields, whereas methylene chloride reduces efficiency by 15%.
  • Temperature and Time : Prolonged reflux (9 hours) at 110°C maximizes CBC formation while minimizing cannabicitran by-products (<5%).
Table 1: Comparative Yields Across Primary Amine Catalysts
Catalyst Solvent Time (h) CBC Yield (%) By-Products (%)
t-Butylamine Toluene 9 59.46 5.04 (cannabicitran)
n-Propylamine Toluene 7 61.62 4.01 (cannabicitran)
Pyridine Benzene 9 17.00 22.00 (isothis compound)

Mechanistic Insights and By-Product Formation

The condensation proceeds through a stepwise mechanism:

  • Deprotonation : The primary amine abstracts a proton from olivetol’s phenolic hydroxyl group, generating a phenoxide ion.
  • Nucleophilic Attack : The phenoxide attacks citral’s electrophilic aldehyde carbon, forming a tetrahedral intermediate.
  • Cyclization : Intramolecular dehydration yields the chromene core of CBC, with concomitant regeneration of the amine catalyst.

Key by-products include:

  • Isobichromene : An isomer resulting from alternate cyclization regiochemistry.
  • Cannabicitran : A tricyclic derivative formed via over-alkylation of the resorcinol moiety.

Advanced Purification Strategies

Citral Reduction and Chromatographic Separation

Unreacted citral complicates CBC isolation due to similar polarity. The patented solution involves reducing citral to geraniol (a less polar alcohol) using sodium borohydride in ethanol. Subsequent chromatography on silica gel impregnated with 1% sodium hydroxide achieves baseline separation of CBC from isobichromene and cannabicitran.

Table 2: Purification Efficiency Across Solvent Systems
Solvent System Purity (%) Recovery (%)
Benzene-Chloroform (1:1) 98.2 89.5
Cyclohexane-Chloroform (1:1) 97.8 91.0
Ethyl Acetate-Hexane (1:3) 95.4 82.3

High-Performance Liquid Chromatography (HPLC)

For industrial-scale production, reverse-phase HPLC with C18 columns and acetonitrile-water gradients (70:30 to 90:10) achieves >99% purity. However, this method’s cost and throughput limitations favor sodium hydroxide-impregnated silica gel for most applications.

Industrial Scalability and Process Economics

Kilogram-Scale Synthesis

A 2-liter reactor protocol demonstrates scalability:

  • Inputs : 90 g olivetol, 76 g citral, 36.5 g t-butylamine in 1 L toluene.
  • Output : 166.8 g crude product (62.05% CBC) post-reflux.
  • Cost Analysis : Raw material costs approximate $12,000/kg CBC, assuming 60% yield and $50/kg olivetol.

Analyse Des Réactions Chimiques

Synthetic Routes to Cannabichromene

CBC is synthesized through biogenetic, partial, and total synthetic methods, each with distinct reaction mechanisms.

Metabolic Transformations

CBC undergoes hepatic cytochrome P450 (CYP)-mediated metabolism, yielding bioactive metabolites :

Major Metabolic Pathways

  • Hydroxylation : CYP2C9 and CYP2J2 catalyze 8′-hydroxy-CBC formation (V<sub>max</sub> = 0.12 nmol/min/nmol CYP) .

  • Epoxidation : CYP2C8 produces 6′,7′-epoxy-CBC (K<sub>m</sub> = 4.3 μM) .

Key Metabolites and Bioactivity

MetaboliteStructureBioactivity
8′-Hydroxy-CBCAllylic hydroxylationProinflammatory (↑ TNFα)
6′,7′-Epoxy-CBCEpoxide at diene moietyAnti-inflammatory (↓ IL-6)
1″-Hydroxy-CBCBenzylic hydroxylationModerate anti-inflammatory

Thermal and Acid-Catalyzed Reactions

CBC exhibits structural lability under specific conditions:

Thermal Isomerization

Heating CBC at 100°C induces cycloreversion to a Δ<sup>9</sup>-THC-like derivative via retro-6π-electrocyclization (Figure 9) .

Acid-Catalyzed Rearrangements

In HCl/EtOH, CBC undergoes cationic cyclization to form iso-tetrahydrocannabinol (iso-THC) derivatives (Figure 8) .

Chirality and Scalemic Behavior

CBC exists as a scalemate with strain-dependent enantiomeric excess:

  • (S)-CBC : ~75% dominance in most strains .

  • (R)-CBC : ~25% abundance .
    Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for pharmacological studies .

Stability and Degradation

  • Photodegradation : UV exposure triggers chromene ring-opening, forming cannabicitran analogs .

  • Oxidative Stability : Susceptible to autoxidation at the isoprenyl side chain; storage under inert gas recommended .

Applications De Recherche Scientifique

Cannabichromene (CBC) is a phytocannabinoid found in the Cannabis sativa plant, sharing a common precursor molecule, cannabigerol, with other cannabinoids, yet possessing unique structural and pharmacological properties . While research on CBC is still emerging, preliminary studies suggest it has various therapeutic potentials, including anti-inflammatory, anticonvulsant, antibacterial, and antinociceptive effects . This article aims to provide a detailed overview of the scientific research applications of CBC, drawing from diverse and verified sources.

Scientific Research Applications

CBC has garnered interest for its potential therapeutic applications, which have been explored through in vitro and in vivo studies. The following sections detail the current understanding of CBC's applications in various areas.

Anti-Inflammatory Properties

CBC has demonstrated anti-inflammatory properties in several studies. One study elucidated the anti-inflammatory properties of CBC and ascertained its industrial applications . CBC was found to suppress NO production in RAW 264.7 cells and regulate inflammation in the MAPK pathway . It also inhibited NF-κB phosphorylation and showed inhibitory effects in a λ-Carrageenan-induced mouse model .

Neurological Applications

Research indicates that CBC may have neuroprotective and neuronal differentiation properties. A study showed that CBC induces neuronal differentiation in NSC-34 cells . CBC, along with other phytocannabinoids like cannabigerol and cannabinol, can significantly inhibit amyloid β-evoked neurotoxicity and changes in cell morphology in PC12 cells .

Analgesic Potential

CBC has been suggested to have antinociceptive effects . Historically, cannabis preparations have been used for analgesia, including the treatment of neuralgia, headache, and toothache .

Antibacterial Effects

CBC has demonstrated antibacterial activities in preliminary studies . Historically, cannabis has been used as an antibiotic for topical skin infections .

Other Therapeutic Potentials

Mécanisme D'action

Cannabichromene exerts its effects by interacting with the endocannabinoid system. It primarily acts on the transient receptor potential vanilloid type-1 (TRPV1) and transient receptor potential ankyrin type-1 (TRPA1) receptors. By activating these receptors, this compound can modulate pain and inflammation. Additionally, it inhibits the reuptake of endocannabinoids like anandamide, enhancing their effects .

Comparaison Avec Des Composés Similaires

Key Findings :

  • Synergy : A 6:1 CBC:THC ratio demonstrated potent cytotoxicity against bladder cancer cells (T24 and HTB-9), with Bliss model analysis confirming synergy .
  • Receptor Induction : CBC + THC upregulated CB1/CB2 receptor expression in T24 cells (2.6-fold and 2.56-fold, respectively), enhancing apoptotic signaling .

This compound vs. Cannabidiol (CBD)

Property CBC CBD
Receptor Modulation TRPV1 agonist CB1 negative allosteric modulator, CB2 inverse agonist
Anticancer Mechanism Induces F-actin disruption and cell cycle arrest Promotes XIAP/Smac-mediated apoptosis
Neuroprotection Supports neurogenesis via TRP channels Reduces seizures via GABA modulation

Key Findings :

  • Cytotoxicity : While CBD alone showed moderate activity (IC₅₀: ~13.8 µg/mL), CBC + THC matched its efficacy in UC cells, suggesting complementary pathways .
  • Entourage Effect : Both compounds enhance the antitumor activity of terpenes (e.g., β-caryophyllene) in breast cancer models .

This compound vs. Cannabigerol (CBG)

Property CBC CBG
Biosynthetic Role Derived from CBCA decarboxylation Precursor to CBC, CBD, THC
Antimicrobial Strong antibacterial (Gram+), moderate antifungal Broad-spectrum antimicrobial
Anticancer Apoptosis via sphingolipid metabolism Prostate cancer cell inhibition

Key Findings :

  • CBC and CBG synergize in crude extracts, with CBC enhancing CBG’s antiproliferative effects in vitro .

Synergistic Interactions and Entourage Effect

  • CBC + THC : Reduced T24 cell viability by 60% at 17.2 µg/mL + 2.8 µg/mL, surpassing individual effects .
  • CBC + CBD + Terpenes : In triple-negative breast cancer cells, CBC potentiated CBD’s cytotoxicity by 40% via CB2 activation .
  • Receptor Cross-Talk : TRPV1 and CB2 co-activation by CBC and THC disrupts F-actin integrity, inhibiting cancer cell migration .

Research Findings and Clinical Implications

Anticancer Activity

  • Bladder Cancer : CBC + THC induced G2/M cell cycle arrest and caspase-3 activation in T24 cells, with IC₅₀ values comparable to Mitomycin-C .
  • Mechanistic Insights : CB2 inverse agonists (e.g., SR144528) blocked 80% of CBC + THC cytotoxicity, highlighting CB2’s role .

Anti-inflammatory and Antimicrobial Effects

  • CBC reduced carrageenan-induced edema by 50% at 10 mg/kg, outperforming phenylbutazone .
  • Exhibited potent activity against Staphylococcus aureus (MIC: 2 µg/mL) .

Data Tables

Table 1: Cytotoxicity of CBC and Comparators in UC Cells

Compound/Combination Cell Line IC₅₀ (µg/mL) Reference
CBC + THC (6:1) T24 13.05–13.68
CBD T24 13.8
Crude Cannabis Extract T24 20.25

Table 2: Receptor Affinity and Pathways

Compound CB1 CB2 TRPV1 Primary Pathway
CBC - - +++ Apoptosis, cell migration
THC +++ ++ + CB1/CB2-mediated signaling
CBD - + ++ Allosteric modulation, oxidative stress

Activité Biologique

Cannabichromene (CBC) is a non-psychoactive cannabinoid derived from the Cannabis sativa plant, recognized for its potential therapeutic properties. As one of the major cannabinoids, CBC has garnered attention for its biological activities, particularly in the realms of anti-inflammatory and analgesic effects, as well as its interactions with various biological pathways and receptors.

1. Anti-Inflammatory Properties

Recent studies have demonstrated that CBC exhibits significant anti-inflammatory effects. A notable study investigated the impact of CBC on inflammation-related gene expression and protein production in RAW 264.7 cells, a murine macrophage cell line. The findings indicated that CBC treatment led to:

  • Suppression of Nitric Oxide (NO) Production : CBC significantly reduced NO levels, which are typically elevated during inflammatory responses.
  • Downregulation of Inflammatory Cytokines : CBC inhibited the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Inhibition of iNOS and COX-2 : Protein expression analysis revealed that CBC decreased levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial mediators in inflammation pathways .

Table 1: Effects of this compound on Inflammatory Markers

MarkerEffect of CBC Treatment
Nitric Oxide (NO)Decreased production
TNF-αDownregulated
IL-6Downregulated
iNOSInhibited
COX-2Inhibited

2. Analgesic Effects

CBC has also been shown to possess analgesic properties. Research utilizing animal models demonstrated that CBC effectively reduced pain sensitivity in both male and female mice subjected to formalin tests and other nociceptive assays. The compound's mechanism appears to involve modulation of pain pathways through interaction with cannabinoid receptors and transient receptor potential (TRP) channels.

Key Findings:

  • Receptor Binding Profile : CBC interacts selectively with CB2 receptors and TRP channels like TRPV1, contributing to its antinociceptive effects.
  • Gender Differences : Studies indicated a more pronounced analgesic effect in male mice compared to females at certain dosages .

3. Antibacterial and Antifungal Activity

Beyond its anti-inflammatory and analgesic properties, CBC has demonstrated antibacterial and antifungal activities. Research indicates that CBC is effective against various strains of bacteria, including Staphylococcus aureus, and exhibits mild antifungal effects against yeast-like fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusStrong
Gram-negative bacteriaModerate
Yeast-like fungiMild to moderate

The biological activity of CBC is primarily mediated through its interaction with the endocannabinoid system (ECS). It has been shown to influence several key receptors:

  • CB2 Receptor : Primarily involved in immune response modulation.
  • TRP Channels : Engage in pain perception and inflammation processes.

CBC does not significantly activate CB1 receptors, which are primarily associated with psychoactive effects, thereby making it a safer alternative for therapeutic applications .

Case Study 1: In Vivo Anti-Inflammatory Effects

A study involving a carrageenan-induced paw edema model in rats revealed that CBC significantly reduced edema compared to control groups treated with phenylbutazone, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In another study, male mice treated with CBC showed a marked decrease in mechanical sensitivity in neuropathic pain models, suggesting its efficacy in managing chronic pain conditions .

Q & A

Q. Advanced Research Focus

  • Cohort design : Administer CBC with CBD/Δ9-THC to mimic real-world cannabis use. Use crossover trials to control inter-individual variability .
  • Plasma analysis : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤0.1 ng/mL to detect CBC metabolites (e.g., hydroxylated derivatives) .
  • Data normalization : Adjust for CYP450 enzyme inhibition by co-administered cannabinoids using in vitro microsomal assays .

How can conflicting data on CBC’s receptor activation (e.g., CB2 agonism vs. inactivity) be resolved?

Advanced Research Focus
Contradictions arise from isomer-specific activity and assay conditions:

  • Isomer separation : Use chiral chromatography to isolate (-)-CBC and (+)-CBC before in vitro testing .
  • Functional assays : Compare cAMP inhibition (CB2 agonism) and β-arrestin recruitment in HEK293 cells transfected with CB2 receptors .
  • Controls : Include known agonists (e.g., AM-12033) and antagonists (e.g., SR144528) to validate assay sensitivity .

What chromatographic techniques optimize CBC isomer isolation for mechanistic studies?

Q. Basic Research Focus

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (95:5) mobile phase to resolve (-)-CBC and (+)-CBC .
  • Validation : Confirm enantiopurity via optical rotation (e.g., (-)-CBC: [α]D = -52°) and circular dichroism .

What in vitro models assess CBC’s neurogenic potential, and what endpoints are critical?

Q. Advanced Research Focus

  • Neural stem/progenitor cells (NSPCs) : Isolate NSPCs from rodent hippocampi and treat with CBC (1–10 µM) .
  • Endpoints : Measure proliferation (BrdU incorporation), differentiation (β-III-tubulin/GFAP staining), and neurotrophic factor secretion (BDNF ELISA) .
  • Controls : Compare with CBD and validate via siRNA knockdown of TRPV1/PPARγ receptors to identify CBC-specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabichromene
Reactant of Route 2
Reactant of Route 2
Cannabichromene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.